1-Fluoro-4-(2-nitroethyl)benzene
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Overview
Description
1-Fluoro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8FNO2 It is characterized by a benzene ring substituted with a fluoro group at the 1-position and a nitroethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-nitroethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-4-ethylbenzene followed by the oxidation of the ethyl group to a nitroethyl group . The reaction conditions typically require the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be further oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-4-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(2-nitroethyl)benzene exerts its effects involves its interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, while the nitroethyl group can undergo redox reactions. These interactions and reactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene: Similar structure but lacks the ethyl group.
1-Fluoro-2,4-dinitrobenzene: Contains an additional nitro group at the 2-position.
1-Fluoro-4-methyl-2-nitrobenzene: Contains a methyl group instead of an ethyl group.
Uniqueness: 1-Fluoro-4-(2-nitroethyl)benzene is unique due to the presence of both a fluoro and a nitroethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-fluoro-4-(2-nitroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNYSCXBNGNWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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